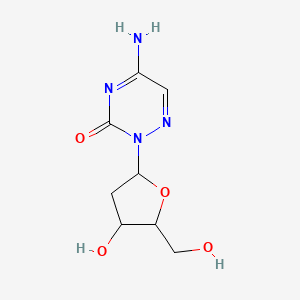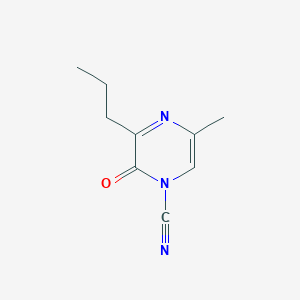
5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often used in flavorings and fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the cyclization of a suitable diketone with a nitrile-containing reagent. The reaction conditions might include the use of a base or acid catalyst, specific temperatures, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a flavoring agent in food products.
Mechanism of Action
The mechanism of action for 5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The nitrile group could play a crucial role in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile might include other pyrazine derivatives with different substituents. Examples could be:
- 2,3-Dimethylpyrazine
- 2-Ethyl-3-methylpyrazine
- 2,3,5-Trimethylpyrazine
Highlighting Uniqueness
What sets this compound apart is its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the nitrile group, in particular, can make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
37899-76-6 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methyl-2-oxo-3-propylpyrazine-1-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-3-4-8-9(13)12(6-10)5-7(2)11-8/h5H,3-4H2,1-2H3 |
InChI Key |
KWFXFGHFLSMZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CN(C1=O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


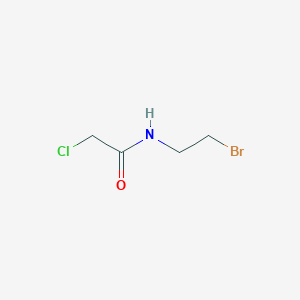
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)



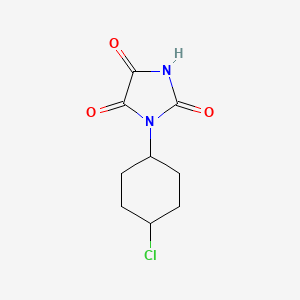
![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)


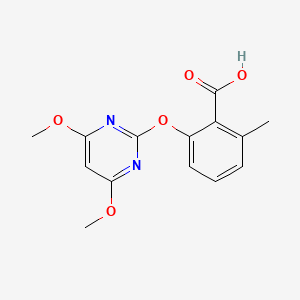
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
